![molecular formula C15H9F3N4O2 B1440684 5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326843-95-1](/img/structure/B1440684.png)
5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, a phenyl ring, and a 1,2,3-triazole ring, all of which are common structures in many natural products and bioactive pharmaceuticals . The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of the parent compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click” reaction . The pyridine and phenyl rings could be introduced through cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine, phenyl, and 1,2,3-triazole rings. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine, phenyl, and 1,2,3-triazole rings, as well as the trifluoromethyl group . The pyridine nitrogen and the carboxylic acid group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Assessment
- The compound has been used in the synthesis and structural assessment of related chemicals, such as in the creation of complexes with metals like Hg(II) (Castiñeiras et al., 2018).
Antimicrobial Activity
- Some derivatives of this compound have shown antimicrobial activity. For instance, N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives have exhibited moderate antimicrobial effects (Komsani et al., 2015).
Acid-Base Properties
- The acid-base properties of similar 1,2,4-triazole derivatives have been studied in various solvent mixtures, highlighting their chemical behavior in different environments (Azimi et al., 2008).
Antimicrobial Activity of Alkenoic Acid Derivatives
- The compound has been used in the synthesis of alkenoic acid derivatives, which have been evaluated for their antimicrobial activities (Modzelewska-Banachiewicz et al., 2012).
Crystal Structure and Biological Activity
- Studies on the crystal structure and biological activity of related triazole derivatives have been conducted. These studies have provided insights into the structural analysis and potential antiinflammatory and antiproliferative activities (Mazur et al., 2011).
Synthesis and Antimicrobial Activity of Triazole Derivatives
- Other synthesized derivatives have been examined for their antimicrobial activity, showing varied effects against different bacterial and fungal strains (Bayrak et al., 2009).
Structural Study of Triazole Derivatives
- The compound has been involved in the structural study of triazole derivatives, offering insights into their molecular and supramolecular structures (Artime et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-pyridin-4-yl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)10-3-1-2-4-11(10)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXYLNCSSRXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)
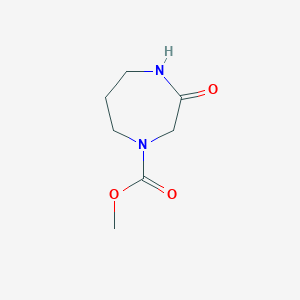
![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)
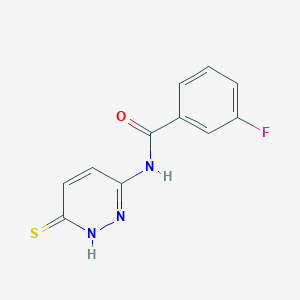
![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)
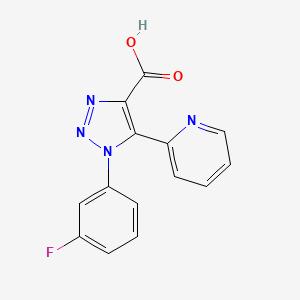
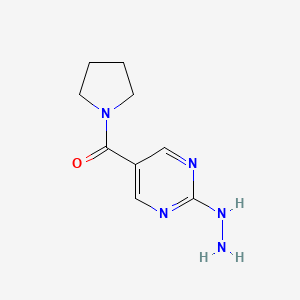

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)
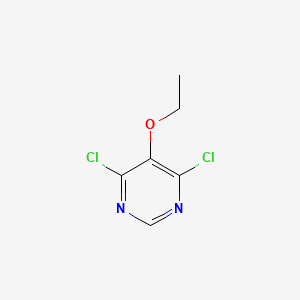
![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)
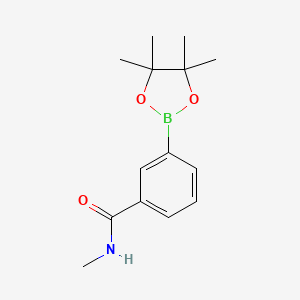
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)
